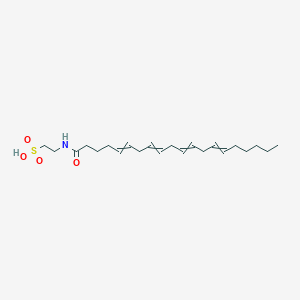![molecular formula C10H18O4Si B14083281 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- CAS No. 102308-33-8](/img/structure/B14083281.png)
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- is a complex organic compound with significant applications in synthetic chemistry. It is known for its role as a diene in Diels-Alder reactions, which are pivotal in the synthesis of various cyclic compounds .
Vorbereitungsmethoden
The synthesis of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- typically involves the reaction of 1,3-butadiene with methoxy and trimethylsilyloxy groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: Substitution reactions often involve the replacement of the methoxy or trimethylsilyloxy groups with other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- has several applications in scientific research:
Chemistry: It is widely used in the synthesis of cyclic compounds through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Industry: The compound is used in the production of various polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- primarily involves its role as a diene in Diels-Alder reactions. In these reactions, the compound interacts with dienophiles to form cyclic compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- can be compared with other similar compounds such as:
1-Methoxy-1,3-butadiene: Similar in structure but lacks the trimethylsilyloxy group.
2-Phenyl-3-butyn-2-ol: Contains a phenyl group instead of the methoxy and trimethylsilyloxy groups.
2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups instead of the trimethylsilyloxy group. These compounds have different reactivity and applications, highlighting the uniqueness of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- in synthetic chemistry.
Eigenschaften
CAS-Nummer |
102308-33-8 |
|---|---|
Molekularformel |
C10H18O4Si |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
[(1Z)-1-methoxy-3-trimethylsilyloxybuta-1,3-dien-2-yl] acetate |
InChI |
InChI=1S/C10H18O4Si/c1-8(14-15(4,5)6)10(7-12-3)13-9(2)11/h7H,1H2,2-6H3/b10-7- |
InChI-Schlüssel |
ZGXILINNKVAZTI-YFHOEESVSA-N |
Isomerische SMILES |
CC(=O)O/C(=C\OC)/C(=C)O[Si](C)(C)C |
Kanonische SMILES |
CC(=O)OC(=COC)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)

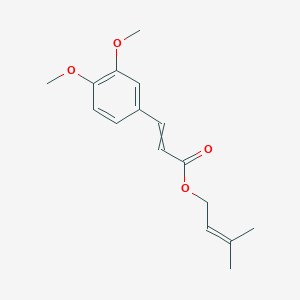
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
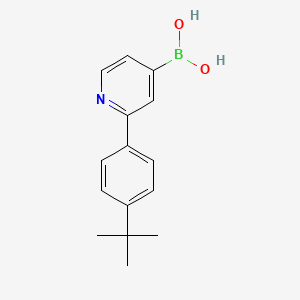
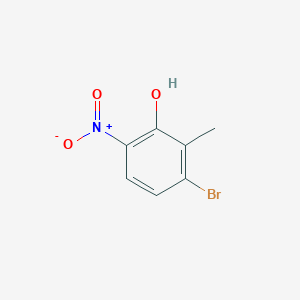
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
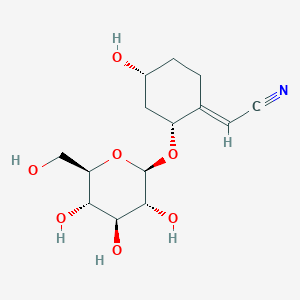
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
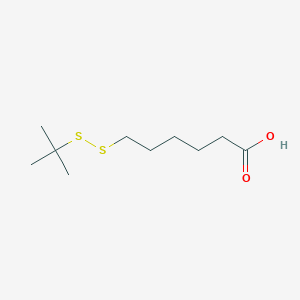
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
